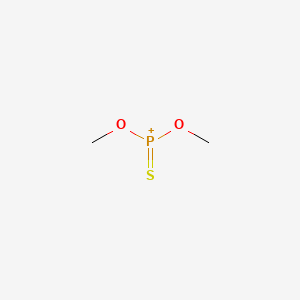
Benzoic acid, 4-(1-hexynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzoic acid, 4-(1-hexynyl)-” is an organic compound that contains a total of 29 bonds. It has 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “Benzoic acid, 4-(1-hexynyl)-” includes a six-membered aromatic ring, a carboxylic acid group, and a hydroxyl group . More detailed structural analysis may require advanced techniques such as X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving “Benzoic acid, 4-(1-hexynyl)-” are not available, benzoic acid, a related compound, can undergo various reactions. For example, it can be involved in acid-base reactions, changing from neutral to ionic forms . It can also be purified through recrystallization .Physical And Chemical Properties Analysis
“Benzoic acid, 4-(1-hexynyl)-” shares similar properties with benzoic acid. Benzoic acid is a colorless crystalline solid with a faintly pleasant odor. It is soluble in benzene, carbon tetrachloride, acetone, and alcohols. The acid dissociation constant (pKa) of benzoic acid corresponds to 4.2 .Aplicaciones Científicas De Investigación
Biosynthesis in Plants and Bacteria
Benzoic acid is a crucial biosynthetic building block in both plants and bacteria. It plays a significant role in forming benzoyl and benzyl groups, essential in various natural products. This includes its presence in zaragozic acids, paclitaxel (taxol), salicylic acid, and even in complex structures like cocaine. The biosynthesis of benzoic acid involves pathways mirroring fatty acid β‐oxidation, highlighting its fundamental role in secondary metabolism in plants (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).
Molecular Orientation in Liquid Crystals
Benzoic acid derivatives such as 4-pentylbenzoic acid and 4-hexylbenzoic acid have been studied for their behavior in liquid crystals. These studies, involving infrared spectroscopy, reveal how molecular orientation affects the stability of hydrogen-bonded benzoic acid dimers. This understanding is crucial for applications in materials science, especially in the development of new liquid crystalline materials (Kato, Jin, Kaneuchi, & Uryu, 1993).
Catalytic Functionalization in Organic Synthesis
The selective C–H bond functionalization of benzoic acids, including its derivatives, is a significant area in organic synthesis. Techniques like Pd(II)-catalyzed meta-C–H functionalizations provide valuable tools for creating synthetically useful benzoic acid derivatives. Such advancements are integral for drug molecule development and exploring natural products' structural diversity (Li, Cai, Ji, Yang, & Li, 2016).
Natural Occurrence and Additive Uses
Benzoic acid and its derivatives are naturally present in plant and animal tissues and are extensively used as preservatives and flavoring agents. Their widespread occurrence and utilization, especially in food, cosmetics, and pharmaceutical products, make them a subject of various environmental and health-related studies (Del Olmo, Calzada, & Nuñez, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-hex-1-ynylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-4H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFSWQRWLDUJQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440722 |
Source


|
| Record name | Benzoic acid, 4-(1-hexynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-(1-hexynyl)- | |
CAS RN |
180516-85-2 |
Source


|
| Record name | Benzoic acid, 4-(1-hexynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)





